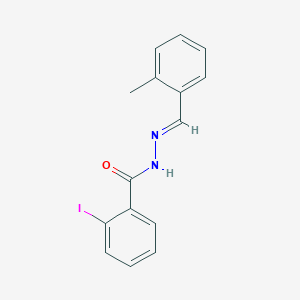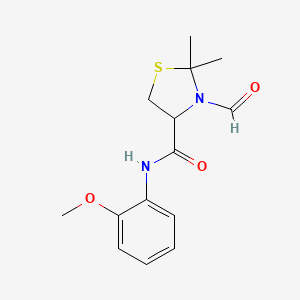
3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide
Übersicht
Beschreibung
3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide, also known as FMT, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been extensively studied for its ability to modulate various biological processes, making it a promising candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide is not fully understood, but it is believed to modulate various biological processes by interacting with specific molecular targets. For example, in cancer research, 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has been shown to inhibit the expression of VEGF, a key regulator of angiogenesis, by downregulating the PI3K/Akt/mTOR signaling pathway. In inflammation research, 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has been reported to inhibit the activation of NF-κB by blocking the degradation of IκBα, a key inhibitor of NF-κB.
Biochemical and Physiological Effects:
3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has been reported to induce apoptosis and suppress angiogenesis in various cancer cell lines. In inflammation research, 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB in macrophages and microglia. In neurodegenerative disease research, 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further drug development. However, one limitation of 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide is its poor solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide research, including:
1. Further investigation of the molecular targets and signaling pathways involved in the biological effects of 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide.
2. Development of novel drug formulations to improve the solubility and bioavailability of 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide.
3. Evaluation of the efficacy and safety of 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide in animal models of cancer, inflammation, and neurodegenerative diseases.
4. Investigation of the potential synergistic effects of 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide with other drugs or therapies.
5. Exploration of the use of 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has been extensively studied for its ability to modulate various biological processes, making it a promising candidate for the development of novel drugs. While there are still many questions to be answered regarding the mechanism of action and efficacy of 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide, the future looks promising for this compound.
Wissenschaftliche Forschungsanwendungen
3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has been extensively studied for its potential therapeutic properties in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurodegenerative disease research, 3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide has been found to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta, a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-14(2)16(9-17)11(8-20-14)13(18)15-10-6-4-5-7-12(10)19-3/h4-7,9,11H,8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPWOSHQBOFQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CS1)C(=O)NC2=CC=CC=C2OC)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-N-(2-methoxyphenyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



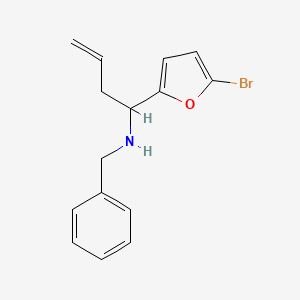
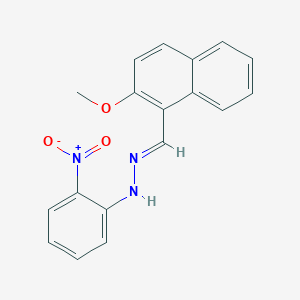
![4-[4-(4-methylphenoxy)butyl]morpholine](/img/structure/B3839843.png)
![3-[(carboxymethyl)sulfonyl]benzoic acid](/img/structure/B3839852.png)
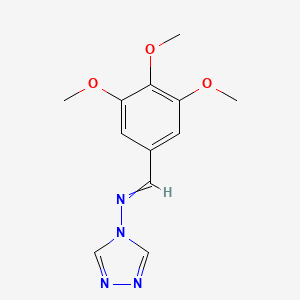
![3-(5-methyl-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839865.png)
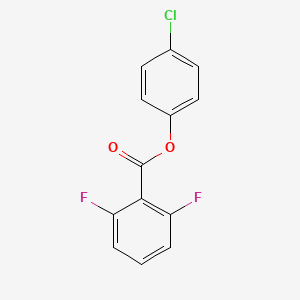
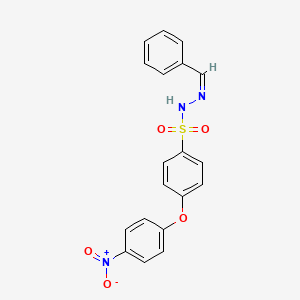
![(3-methylphenyl){3-[(3-methylphenyl)imino]-6-nitro-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B3839902.png)
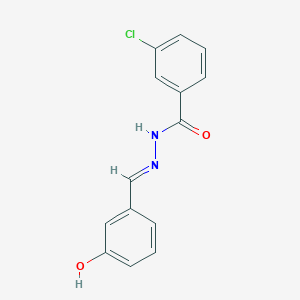

![1-[3-(isopropylthio)propoxy]-2,3-dimethylbenzene](/img/structure/B3839922.png)
![5-{[(7-nitro-1,3-benzodioxol-5-yl)methylene]amino}-2,4-pyrimidinediol](/img/structure/B3839930.png)
